molecular formula C11H11N3O2S B15294481 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid

2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid

Cat. No.: B15294481
M. Wt: 249.29 g/mol
InChI Key: MHRYBTOTCZQNSO-UHFFFAOYSA-N
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Description

2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a compound that features a pyrimidine ring substituted with a thiophene group and a methylaminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene and pyrimidine rings endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone or ethylacetoacetate to obtain the desired pyrimidine derivatives . The reaction conditions often include refluxing in solvents such as DMF (dimethylformamide) and the use of reagents like POCl3 (phosphorus oxychloride) for further functionalization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products:

Scientific Research Applications

2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The thiophene and pyrimidine rings contribute to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Uniqueness: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is unique due to its combined thiophene and pyrimidine structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[methyl-(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C11H11N3O2S/c1-14(6-11(15)16)10-5-8(12-7-13-10)9-3-2-4-17-9/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

MHRYBTOTCZQNSO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C2=CC=CS2

Origin of Product

United States

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